molecular formula C15H15NO2 B1456129 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide CAS No. 1159944-09-8

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B1456129
CAS No.: 1159944-09-8
M. Wt: 241.28 g/mol
InChI Key: KAVBJKJZODAIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” is a derivative of biphenyl compounds. Biphenyl compounds are neutral molecules without a functional group, and functionalization is required for them to react . They consist of two benzene rings linked at the [1,1’] position .


Synthesis Analysis

While specific synthesis methods for “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” are not available, biphenyl derivatives are generally synthesized through several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Chemical Reactions Analysis

Biphenyls undergo reactions similar to benzene as they both undergo electrophilic substitution reactions . The specific chemical reactions of “4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-4-carboxamide” are not available.

Scientific Research Applications

Benzophenone-3 and Reproductive Toxicity

A study on benzophenone-3 (BP-3), a compound structurally similar to phenolic biphenyls, examined its potential reproductive toxicity. BP-3, commonly used in skincare and as a food additive, raised concerns due to its presence in biological fluids and its potential endocrine-disrupting effects. Studies indicated associations between high BP-3 exposure and variations in birth weights and gestational ages in humans, and reproductive effects in animals, suggesting the need for standardized research for clearer insights (Ghazipura et al., 2017).

Metabolic Profiling in Psychedelic Research

Another study highlighted the potential of proton nuclear magnetic resonance (1H NMR) spectroscopy in the metabolic profiling of psychedelics, including compounds like N,N-dimethyltryptamine, in human biofluids. It emphasized the current research gap in this area and the underuse of 1H NMR, suggesting its efficacy in understanding the biological effects and metabolic consequences of these compounds (Vilca-Melendez et al., 2021).

Genotoxicity Induced by Dimethoate

The genotoxic effects of dimethoate, an organophosphate insecticide and acaricide, were reviewed, with findings indicating genotoxicity as a result of oxidative stress. The review underlined the importance of further studies to understand the genotoxic effects on human cells and to identify the cells or tissues most sensitive to genotoxic insult induced by such compounds (Silva et al., 2021).

Properties

IUPAC Name

4-(4-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-11(4-6-13)12-7-9-14(17)10-8-12/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVBJKJZODAIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683573
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159944-09-8
Record name 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 2
Reactant of Route 2
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 3
Reactant of Route 3
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 4
Reactant of Route 4
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 5
Reactant of Route 5
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide
Reactant of Route 6
Reactant of Route 6
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.